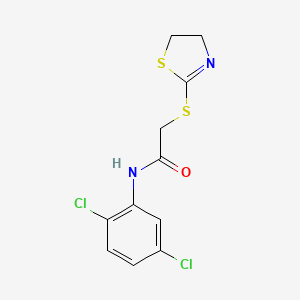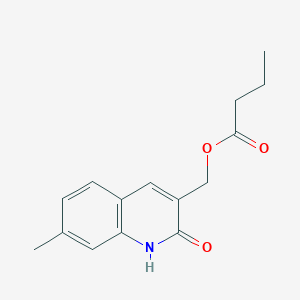![molecular formula C14H15BrFNO B5756767 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5756767.png)
3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as BRD6897, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one works by binding to a specific pocket on the BRD4 protein, preventing it from interacting with other proteins and regulating gene expression. This leads to a decrease in the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has a selective effect on cancer cells, with minimal toxicity towards normal cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the growth of cancer cells in vivo, suggesting that it may have potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is its selectivity towards cancer cells, which reduces the risk of toxicity towards normal cells. Additionally, it has been shown to have a potent inhibitory effect on cancer cell growth. However, one limitation is that it may not be effective against all types of cancer, as the expression of BRD4 varies among different types of cancer cells.
Orientations Futures
There are several future directions for research on 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one. One area of focus could be the development of more potent analogs of 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one that have increased selectivity and efficacy towards cancer cells. Another area of research could be the investigation of the combination of 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one with other cancer therapies to enhance its effectiveness. Additionally, the potential use of 3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a diagnostic tool for cancer could be explored.
Méthodes De Synthèse
3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be synthesized using a multistep process that involves the reaction of 4-bromo-2-fluoroaniline with cyclohexanone and subsequent purification steps. The final product is a yellow solid that is soluble in DMSO.
Applications De Recherche Scientifique
3-[(4-bromo-2-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the growth of cancer cells by targeting a specific protein known as BRD4. This protein is involved in the regulation of gene expression and has been found to be overexpressed in many types of cancer.
Propriétés
IUPAC Name |
3-(4-bromo-2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrFNO/c1-14(2)7-10(6-11(18)8-14)17-13-4-3-9(15)5-12(13)16/h3-6,17H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZVHEUAGPYLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C=C(C=C2)Br)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)

![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)

![N-({[4-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5756719.png)


![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5756746.png)



![N-[4-(dimethylamino)phenyl]-5-methyl-2-furamide](/img/structure/B5756782.png)